2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Overview
Description
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid, also known as DTPA or Sulfoxaflor, is an insecticide. This compound belongs to the class of organic compounds known as sulfanilides .
Molecular Structure Analysis
The molecular weight of this compound is 194.21 g/mol. The InChI code for a related compound, 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, is 1S/C9H10N2O4S/c12-9(13)7-1-3-8(4-2-7)11-6-5-10-16(11,14)15/h1-4,10H,5-6H2,(H,12,13) .Scientific Research Applications
Biological Applications and Synthetic Approaches
Saturated Five-Membered Thiazolidines and Their Derivatives : Thiazolidine derivatives are pivotal in bridging organic synthesis with medicinal chemistry due to their intriguing heterocyclic structure and sulfur presence enhancing pharmacological properties. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Research has employed various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve selectivity, purity, product yield, and pharmacokinetic activity. The review underscores the importance of thiazolidine derivatives in probe design and therapeutic applications, highlighting the benefits of green synthesis approaches (Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, S. Agarwal, 2020).
Environmental Science and Herbicide Sorption
Sorption of 2,4-D and Other Phenoxy Herbicides to Soil : The review on 2,4-dichlorophenoxyacetic acid (2,4-D) sorption experiments to various sorbents, including soil, organic matter, and minerals, aims to rationalize sorption based on soil parameters and the sorption coefficients measured for humic acids and ferrihydrite. It indicates soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides, highlighting the need for more comprehensive reporting on soil parameters like Oxalate Fe and DCB Fe to better understand sorption mechanisms (D. Werner, J. Garratt, G. Pigott, 2012).
Antioxidant and Anti-inflammatory Applications
POCl3 Mediated Syntheses, Pharmacological Evaluation of Benzofused Thiazole Derivatives : Focused on developing alternative antioxidant and anti-inflammatory agents, this study synthesized benzofused thiazole derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. It highlights specific compounds showing significant anti-inflammatory activity and potential antioxidant activity against reactive radical species. The research suggests benzofused thiazole derivatives could serve as a template for evaluating new anti-inflammatory agents and antioxidants (Dattatraya G. Raut et al., 2020).
Thiazolidin-4-Ones Bioactivity
The Bioactivity of Thiazolidin-4-Ones : This review focuses on the recent studies concerning the biological activities of thiazolidin-4-ones, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on molecules' biological activity was also discussed, indicating the potential of thiazolidin-4-one derivatives as efficient drug agents and providing insights for the rational design of new small molecules with biological activity (Dominika Mech, Antonina Kurowska, Nazar Trotsko, 2021).
Properties
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4S/c1-4(5(8)9)7-3-2-6-12(7,10)11/h4,6H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDKUWRJIJQHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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